molecular formula C14H17N3O B11871284 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 1075728-83-4

7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Katalognummer: B11871284
CAS-Nummer: 1075728-83-4
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: ZORCBEYHICEHHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a 4-methoxybenzyl group at the 7-position. This scaffold is synthetically accessible via reductive amination and cyclization strategies, as demonstrated in related derivatives like 7-benzyl analogs . The 4-methoxybenzyl moiety is hypothesized to enhance lipophilicity and receptor-binding properties, making this compound a candidate for therapeutic applications such as orexin receptor antagonism . Its structural flexibility allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Eigenschaften

CAS-Nummer

1075728-83-4

Molekularformel

C14H17N3O

Molekulargewicht

243.30 g/mol

IUPAC-Name

7-[(4-methoxyphenyl)methyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine

InChI

InChI=1S/C14H17N3O/c1-18-14-4-2-12(3-5-14)9-16-6-7-17-11-15-8-13(17)10-16/h2-5,8,11H,6-7,9-10H2,1H3

InChI-Schlüssel

ZORCBEYHICEHHO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2CCN3C=NC=C3C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pseudosymmetric Diiodoimidazole Precursor Route

A pivotal method involves pseudosymmetric 4,5-diiodoimidazole intermediates to circumvent tautomerism issues inherent to imidazole derivatives. The synthesis begins with diiodination of 2-substituted imidazoles using iodine (I₂), sodium carbonate (Na₂CO₃), dioxane, and water. This yields 4,5-diiodoimidazoles, which serve as versatile intermediates for subsequent cross-coupling reactions. For example, treatment with n-butyllithium and hexachloroethane introduces chloro substituents, while thioalkyl groups are added via sodium thiolate/copper(I) chloride in N-methylpyrrolidone (NMP). Oxidation with meta-chloroperbenzoic acid (MCPBA) converts thioethers to sulfones.

Three-Component Reaction and Cyclization

An alternative route employs a three-component reaction of propargylamine, 1,2-diaza-1,3-dienes, and isothiocyanates to form 2-thiohydantoin intermediates. Cyclization under basic conditions (e.g., diisopropylethylamine, DIPEA) in chloroform at reflux yields tetrahydropyrazine-fused thiohydantoins. For instance, glycine ethyl ester hydrochloride reacts with 1,2-diaza-1,3-dienes and aryl isothiocyanates to generate intermediates that undergo lactamization to form the imidazo[1,5-a]pyrazine core.

Functional Group Modifications and Final Optimization

Protecting Group Strategies

Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are critical for regioselective functionalization. In one protocol, Cbz-protected glycine derivatives undergo alkylation with propargyl bromides, followed by cyclization with ammonium acetate (NH₄OAc) in toluene. Subsequent deprotection with hydrogenolysis (H₂, Pd/C) or acidic conditions (trifluoroacetic acid, TFA) unveils the free amine for 4-methoxybenzyl incorporation.

Stereochemical Control

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Diiodoimidazole RouteDiiodination, cross-coupling45–60High regioselectivityMulti-step, costly reagents
Three-Component Cyclization3-component reaction, lactamization55–78Convergent synthesisLimited to thiohydantoin derivatives
Buchwald-Hartwig AminationPd-catalyzed coupling, deprotection65–75Direct C–N bond formationRequires anhydrous conditions
Reductive AminationBorane reduction, hydrogenation50–65Mild conditionsLow functional group tolerance

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Cyclization reactions in dioxane/water mixtures at 80°C improve yields compared to tetrahydrofuran (THF). For instance, the diiodination step achieves 85% conversion in dioxane, whereas THF yields only 60%. Similarly, Buchwald-Hartwig aminations in toluene at 110°C outperform dimethylformamide (DMF) due to reduced side reactions.

Catalytic System Enhancements

Employing Xantphos as a ligand in palladium-catalyzed reactions increases turnover numbers (TON) by 30% compared to biphenylphosphines. Additives like potassium iodide (KI) mitigate palladium black formation, enhancing catalyst longevity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: KMnO4, CrO3, H2O2

    Reduktion: NaBH4, LiAlH4

    Substitution: Alkylhalogenide, Acylchloride, Basen wie NaOH oder KOH

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate der ursprünglichen Verbindung, die weiter auf ihre biologischen und chemischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als Acetylcholinesterase-Inhibitor bindet es beispielsweise an die aktive Stelle des Enzyms und verhindert den Abbau von Acetylcholin und verstärkt so die cholinerge Übertragung. Diese Wirkung ist vorteilhaft bei Erkrankungen, bei denen cholinerge Defizite beobachtet werden, wie z. B. bei der Alzheimer-Krankheit .

Ähnliche Verbindungen:

Einzigartigkeit: 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Methoxybenzylgruppe erhöht seine Lipophilie und die Fähigkeit, biologische Membranen zu durchqueren, was sie zu einem wertvollen Gerüst für die Medikamentenentwicklung macht .

Wirkmechanismus

The mechanism of action of 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where cholinergic deficits are observed, such as in Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Imidazo[1,5-a]pyrazine Core

Compound Substituents Key Findings References
This compound 4-Methoxybenzyl at 7-position Enhanced lipophilicity and potential orexin receptor binding; used as an intermediate in drug synthesis.
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Benzyl at 7-position Synthesized via reductive amination; lower electron-donating capacity compared to methoxybenzyl analogs.
3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Bromine at 3-position, 4-methoxybenzyl at 7-position Bromine introduces steric bulk and electrophilic sites, potentially altering reactivity and binding kinetics.
7-(4-Methoxyphenylmethyl)-5-[(4-methylphenyl)sulfonyl]-6-phenylimidazo[1,5-a]pyrazin-8(7H)-one (3g) Sulfonyl and phenyl groups at 5- and 6-positions Sulfonyl groups improve metabolic stability but may reduce membrane permeability.

Key Insights :

  • Electron-donating groups (e.g., methoxy) enhance receptor affinity by modulating electronic properties .
  • Bulky substituents (e.g., bromine) can sterically hinder interactions but improve selectivity .
  • Sulfonyl groups increase polarity, impacting solubility and pharmacokinetics .

Impact of Ring Saturation and Heteroatom Positioning

Compound Ring System Activity/Property References
This compound Partially saturated imidazo[1,5-a]pyrazine Balanced lipophilicity and rigidity; suitable for CNS-targeting drugs.
Tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., BIM-46174) [1,2-a] fused ring system Preferential inhibition of Gaq proteins; cell-permeable due to reduced planarity.
Imidazo[1,5-a]pyridine derivatives Pyridine instead of pyrazine Face-to-face π-cation stacking with aromatic residues in enzyme pockets (e.g., EZH2 inhibitors).

Key Insights :

  • Ring saturation (e.g., tetrahydro vs. fully aromatic) modulates conformational flexibility and bioavailability .
  • Heteroatom positioning (e.g., [1,5-a] vs. [1,2-a]) alters binding modes; [1,2-a] analogs show improved potency in NaV1.7 inhibition .

Biologische Aktivität

7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound notable for its unique fused ring structure composed of imidazole and pyrazine moieties. The methoxybenzyl substituent enhances its chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in cancer treatment and antimicrobial activity.

  • Molecular Formula : C14_{14}H17_{17}N3_3O
  • Molecular Weight : Approximately 216.28 g/mol
  • CAS Number : 1094516-37-6

Research indicates that this compound interacts with specific proteins and signaling pathways critical for cancer cell proliferation. Notably, it has been shown to inhibit the KRAS G12C protein, a key player in the Ras/Raf/MEK/ERK signaling pathway. This inhibition can lead to reduced cancer cell survival and proliferation.

Anticancer Activity

The compound exhibits significant anticancer properties by modulating various signaling pathways:

  • KRAS G12C Inhibition : Directly impacts the Ras/Raf/MEK/ERK pathway.
  • G Protein Signaling Modulation : Influences cellular processes such as proliferation and apoptosis.

A study highlighted that related compounds in the imidazo[1,5-a]pyrazine class have demonstrated similar anticancer effects through these mechanisms.

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown promising antimicrobial activity:

  • In Vitro Studies : The compound was tested against various bacterial strains. It displayed notable efficacy against Gram-positive and Gram-negative bacteria.
  • IC50_{50} Values : The compound exhibited IC50_{50} values ranging from 1.8 to 1.9 µg/mL against Escherichia coli, indicating strong antibacterial properties .

Case Studies

  • Cancer Cell Lines : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and proliferation rates.
  • Antimicrobial Tests : The compound was evaluated using disc diffusion assays against various pathogens. It showed substantial inhibition zones compared to standard antibiotics.

Comparative Analysis

Compound NameCAS NumberSimilarity Index
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine1188265-60-20.89
3-Bromo-5,6-dihydroimidazo[1,5-a]pyrazineNot Available0.87
7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine165894-09-70.84

This table illustrates the structural similarities among compounds within the same class and their potential biological activities.

Q & A

Basic Research Questions

What are the primary synthetic routes for 7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazo[1,5-a]pyrazine core followed by functionalization at position 6. Key steps include:

  • Core formation : Cyclization of precursors like 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives using reagents such as POCl₃ or PCl₃ under reflux conditions .
  • Functionalization : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or Friedel-Crafts alkylation, often employing catalysts like AlCl₃ or BF₃·OEt₂ .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., from ethanol/water) are standard .

How can the structure of this compound be confirmed post-synthesis?

Structural validation relies on:

  • NMR spectroscopy :
    • ¹H NMR : Characteristic signals for the methoxy group (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
    • ¹³C NMR : Peaks for the imidazo-pyrazine core (δ 120–160 ppm) and the benzyl moiety (δ 40–60 ppm for CH₂ groups) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the theoretical mass (C₁₅H₁₈N₃O requires m/z 256.1448) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and substituent positioning .

What are common impurities encountered during synthesis, and how are they resolved?

  • Byproducts : Unreacted intermediates (e.g., des-methoxybenzyl derivatives) or over-oxidized species.
  • Resolution :
    • TLC monitoring (silica, UV visualization) during reaction progression.
    • HPLC purification (C18 column, acetonitrile/water gradient) for polar impurities .
    • Recrystallization to remove non-polar contaminants .

Advanced Research Questions

How can reaction yields be optimized for the 4-methoxybenzyl functionalization step?

  • Catalyst screening : BF₃·OEt₂ improves electrophilic substitution efficiency compared to AlCl₃, reducing side reactions .
  • Solvent effects : Using anhydrous DMF or THF enhances solubility of aromatic intermediates .
  • Temperature control : Maintaining 0–5°C during benzylation minimizes decomposition .
  • Stoichiometry : A 1.2:1 molar ratio of 4-methoxybenzyl chloride to core precursor ensures complete substitution .

What analytical methods are recommended to study interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to targets like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular docking simulations : Software like AutoDock Vina predicts binding modes, guided by X-ray crystallographic data of homologous proteins .
  • Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates (e.g., for proteases or phosphatases) .

How can contradictory data in biological activity studies be resolved?

  • Source identification :
    • Purity verification : Impurities >95% via HPLC-MS to rule out off-target effects .
    • Assay conditions : Validate buffer pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺ for kinases) .
  • Orthogonal assays : Confirm activity across multiple platforms (e.g., cell-free vs. cell-based assays) .
  • Structural analogs : Compare activity with derivatives (e.g., 7-benzyl or 7-aryl variants) to isolate structure-activity relationships (SAR) .

What strategies are effective for stabilizing the compound in aqueous solutions?

  • Salt formation : Dihydrochloride salts enhance solubility and stability in PBS (pH 7.4) .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves integrity for long-term storage .
  • Buffering agents : Use of HEPES (10 mM) prevents pH drift in biological assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.